Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-fluoro-2-(2-fluoroanilino)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGALSZXSQWRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169134 | |
| Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-94-6 | |
| Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate typically involves multiple steps. One common method includes the hydrogenation of 4-amino-3-fluoro-2-(2-fluorophenylamino)-5-nitro-benzoic acid methyl ester in a mixture of methanol and tetrahydrofuran (THF) using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Using Pd/C as a catalyst in methanol and THF.
Nucleophilic Substitution: Using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The specific mechanism of action for Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The compound’s unique substitution pattern can be compared to derivatives with similar cores or functional groups. Key comparisons include:
Methyl 4-amino-3-bromo-5-nitrobenzoate
- Molecular Formula : C₈H₇BrN₂O₄ (assuming core structure; exact formula inferred from ).
- Substituents: 4-amino, 3-bromo, and 5-nitro groups. Lacks the 2-((2-fluorophenyl)amino) moiety.
- Comparison: Halogen Effects: Bromine (larger atomic radius, polarizable) vs. fluorine (smaller, electronegative) alters steric and electronic properties. Bromine may increase molecular weight and lipophilicity.
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
- Molecular Formula: C₁₇H₁₈ClFNO₂·HCl ().
- Substituents :
- 2-fluorophenylmethyl group attached to an ethanamine backbone.
- Chlorine and methoxy substitutions on the aromatic ring.
- Comparison :
- Core Structure : Ethane backbone vs. benzoate ester.
- Fluorophenyl Group : Shared 2-fluorophenyl moiety may influence lipophilicity or receptor binding in pharmacological contexts.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ().
- Comparison: Functional Groups: Sulfonylurea bridge vs. nitro/anilino groups. Applications: Herbicidal activity vs.
Data Table: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁F₂N₃O₄ | 323.25 | 4-amino, 3-fluoro, 5-nitro, 2-((2-fluorophenyl)amino) | High hydrogen-bonding potential; dual fluorine |
| Methyl 4-amino-3-bromo-5-nitrobenzoate | C₈H₇BrN₂O₄ | ~289 (estimated) | 4-amino, 3-bromo, 5-nitro | Bromine increases steric bulk |
| 25C-NBF HCl | C₁₇H₁₈ClFNO₂·HCl | 364.29 | 2-fluorophenylmethyl, chlorine, methoxy | Ethane backbone; pharmacological relevance |
| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | 381.36 | Sulfonylurea bridge, triazine ring | Herbicidal activity |
Substituent Effects and Implications
Halogenation (F vs. Br) :
- Fluorine’s electronegativity increases polarity and may improve metabolic stability compared to bromine.
Hydrogen Bonding: The 4-amino and 2-((2-fluorophenyl)amino) groups provide hydrogen bond donors, likely influencing crystal packing ().
Biological Activity
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate, also known by its CAS number 606143-94-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁F₂N₃O₄, with a molecular weight of 323.25 g/mol. Its structure includes a nitro group and fluorine substituents, which are often associated with enhanced biological activity.
Research into the biological activity of this compound suggests that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Initial studies indicated that it may serve as a potential AChE inhibitor, contributing to cognitive enhancement strategies in neurodegeneration .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against strains of Mycobacterium tuberculosis. In vitro assays have indicated varying degrees of effectiveness against different strains, with some derivatives showing promising results .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Study on Antitubercular Activity
A study focused on the antitubercular properties of related compounds indicated that modifications in the chemical structure could lead to enhanced activity against resistant strains of Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited MIC values as low as 4 μg/mL against certain resistant strains, suggesting that structural optimization could yield novel therapeutic agents .
Neuroprotective Potential
Another study investigated the neuroprotective effects of compounds similar to this compound. These compounds were assessed for their ability to inhibit AChE and promote neuronal survival in vitro. The results suggested that certain modifications could enhance both potency and selectivity for AChE inhibition, making them suitable candidates for further development in treating neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
